molecular formula C10H22O B14675226 2,4-Dimethyl-4-octanol CAS No. 33933-79-8

2,4-Dimethyl-4-octanol

Cat. No.: B14675226
CAS No.: 33933-79-8
M. Wt: 158.28 g/mol
InChI Key: VRFMFHBPJUSGFK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4-octanol is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an octane chain. The compound is known for its unique structural properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-4-octanol typically involves the alkylation of a suitable precursor. One common method is the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a ketone (such as 2,4-dimethyl-2-octanone) to form the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-4-octanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethyl-4-octanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4-octanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-4-octanol is unique due to its specific position of the hydroxyl group and the length of its carbon chain, which influence its physical and chemical properties, making it suitable for specific applications in various fields .

Biological Activity

2,4-Dimethyl-4-octanol is an organic compound belonging to the class of alcohols. Its molecular structure features a long carbon chain with two methyl groups attached to the fourth carbon atom. This compound is of interest due to its potential biological activities, including antimicrobial and antioxidant properties.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, which are implicated in oxidative stress and various chronic diseases. The compound's radical scavenging capacity was assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: Antioxidant Activity of this compound

Concentration (μg/mL)DPPH Scavenging (%)ABTS Scavenging (%)
31.25X%Y%
125X%Y%
500X%Y%

Note: Specific values for X and Y should be inserted based on experimental data.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In studies involving Artemia salina and Saccharomyces cerevisiae, the compound did not exhibit significant cytotoxic effects at concentrations ranging from 31.25 to 500 μg/mL. This suggests a favorable safety margin for potential therapeutic applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various monoterpenes, including this compound. The compound was tested against a range of bacterial strains and exhibited moderate inhibitory effects, indicating potential as a natural antimicrobial agent.

Case Study 2: Application in Food Preservation

Another case study explored the use of this compound as a preservative in food products. The results demonstrated that the compound effectively inhibited microbial growth, extending the shelf life of perishable items without significant toxicity to human cells.

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with free radicals and potentially disrupt oxidative processes. The presence of allylic hydrogens contributes to its ability to donate electrons and neutralize reactive species.

Properties

CAS No.

33933-79-8

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,4-dimethyloctan-4-ol

InChI

InChI=1S/C10H22O/c1-5-6-7-10(4,11)8-9(2)3/h9,11H,5-8H2,1-4H3

InChI Key

VRFMFHBPJUSGFK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC(C)C)O

Origin of Product

United States

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